molecular formula C15H9BrN2OS2 B2465190 (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-04-0

(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2465190
CAS RN: 865181-04-0
M. Wt: 377.27
InChI Key: LQWUGZCSBIUIJL-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H9BrN2OS2 and its molecular weight is 377.27. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis of this compound has been explored in the context of antimicrobial activity. Specifically, derivatives containing 2,4-disubstituted thiazole analogues have been synthesized and evaluated for their in vitro antimicrobial properties. Among these derivatives, compounds 12e, 12f, and 12k demonstrated the highest growth inhibitory activity against microbial strains, with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively .

Antioxidant Properties

In addition to its antimicrobial potential, this compound exhibits remarkable antioxidant activity. Using the DPPH free radical-scavenging assay, researchers found that it outperformed standard antioxidants. Its ability to neutralize free radicals makes it relevant for applications related to oxidative stress and cellular protection .

Potential as SARS-CoV-2 Inhibitor

Molecular docking studies revealed that compounds 12a-l (including our target compound) could be promising inhibitors for the novel SARS-CoV-2 virus. These compounds interacted with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease. Their binding affinities ranged from −10.0 to −11.0 kcal/mol with topoisomerase IV and from −8.2 to −9.3 kcal/mol with the COVID-19 main protease. These findings suggest a potential role in the discovery of potent drug candidates against COVID-19 .

Triazole Hybrid Synthesis

The compound’s triazole moiety allows for conjugation with additional heterocyclic groups. Triazole-based scaffolds have been targeted for their antibacterial, anticancer, and anti-hypercholesterolemic properties. Thus, this compound’s triazole conjugated structural motif opens avenues for further research in these areas .

Pyrazole-Based Activities

Compounds containing pyrazole scaffolds are known for their diverse biological activities. These include antimicrobial, antimalarial, anti-inflammatory, antiviral, antileishmanial, and antiproliferative effects. Notably, several pyrazole-based drugs are already available on the market. The compound’s pyrazole component aligns with this rich pharmacological landscape .

properties

IUPAC Name

5-bromo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWUGZCSBIUIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.